molecular formula C10H11NO B13102014 6-Methyl-5,6-dihydroindolizine-7-carbaldehyde

6-Methyl-5,6-dihydroindolizine-7-carbaldehyde

Cat. No.: B13102014
M. Wt: 161.20 g/mol
InChI Key: XUGTWLDIHOGROU-UHFFFAOYSA-N
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Description

6-Methyl-5,6-dihydroindolizine-7-carbaldehyde is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their unique structural features and diverse biological activities. This compound is characterized by a fused bicyclic structure consisting of a pyrrole ring and a pyridine ring, with a methyl group at the 6th position and an aldehyde group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6-dihydroindolizine-7-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6-dihydroindolizine-7-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group at the 6th position can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine in acetic acid or nitration using a mixture of nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 6-Methyl-5,6-dihydroindolizine-7-carboxylic acid.

    Reduction: 6-Methyl-5,6-dihydroindolizine-7-methanol.

    Substitution: 6-Bromo-5,6-dihydroindolizine-7-carbaldehyde or 6-Nitro-5,6-dihydroindolizine-7-carbaldehyde.

Scientific Research Applications

6-Methyl-5,6-dihydroindolizine-7-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Methyl-5,6-dihydroindolizine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The indolizine core may also interact with biological receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methylindole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.

    5,6-Dihydroindolizine-7-carbaldehyde: Lacks the methyl group at the 6th position.

    6-Methyl-5,6-dihydroindolizine-7-carboxylic acid: Oxidized form of the compound with a carboxylic acid group instead of an aldehyde.

Uniqueness

6-Methyl-5,6-dihydroindolizine-7-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

6-methyl-5,6-dihydroindolizine-7-carbaldehyde

InChI

InChI=1S/C10H11NO/c1-8-6-11-4-2-3-10(11)5-9(8)7-12/h2-5,7-8H,6H2,1H3

InChI Key

XUGTWLDIHOGROU-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CC=C2C=C1C=O

Origin of Product

United States

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